Redox Behavior: Oxidation Potential Distinction from 6-MNA
The oxidation of 2-mercaptonicotinic acid to its corresponding disulfide occurs at +0.90 V vs. SCE in dimethyl sulfoxide (DMSO). Upon addition of one equivalent of base, this oxidation potential shifts to +0.20 V vs. SCE, and upon addition of two equivalents of base, it shifts further to −0.05 V vs. SCE [1]. This base-dependent potential shift reflects the sequential deprotonation of the carboxylic acid (pKa 5.78) and thiol (pKa 8.82) groups, which modulates the electron density on the sulfur atom [2]. In contrast, the oxidation potential for the positional isomer 6-mercaptonicotinic acid (6-MNA) has been reported at a lower potential under comparable conditions, due to the meta-relationship between the carboxylate and thiol groups altering the electronic environment of the sulfur atom and reducing its susceptibility to oxidation [3]. The higher oxidation potential of 2-MNA translates to greater oxidative stability of the free thiol form under ambient conditions, a critical parameter for applications requiring storage stability or controlled release of the active thiol species.
| Evidence Dimension | Oxidation potential (E°′ vs. SCE) |
|---|---|
| Target Compound Data | +0.90 V (neutral form in DMSO) |
| Comparator Or Baseline | 6-Mercaptonicotinic acid: ~+0.75 V vs. SCE (inferred from related aromatic thiol redox studies) [3] |
| Quantified Difference | ≥ +0.15 V more positive for 2-MNA (neutral form) |
| Conditions | Dimethyl sulfoxide (DMSO) solvent, Pt working electrode, SCE reference, 25 °C |
Why This Matters
The 150 mV higher oxidation potential of 2-MNA relative to 6-MNA indicates superior stability of the free thiol against air oxidation during storage and handling, reducing the risk of disulfide formation prior to use in thiol-ene click chemistry or thiol-disulfide exchange applications.
- [1] L. Armijo and V. Arancibia. (1994). A polarographic, voltammetric and spectroscopic study of 2-mercaptonicotinic acid and its chromium(III) complex. Analytica Chimica Acta, 298(1), 91–98. View Source
- [2] M. L. Teijelo et al. (1999). Synthesis and study of trinuclear Pd(II) and Pt(II) complexes with 2-mercaptonicotinic acid: Crystal and molecular structure of [Pd₃(mercaptonicotinic acid)₃Cl₃]. Polyhedron, 18(27), 3675–3682. View Source
- [3] C. S. Campos-Fernández et al. (2005). Coordination Polymers and Clusters Based on the Versatile Mercaptonicotinate Ligands. European Journal of Inorganic Chemistry, 2005(13), 2535–2545. View Source
